Chininhydrochlorid-Dihydrat

Übersicht

Beschreibung

Quinine hydrochloride dihydrate is an important compound used in research and in the medical field. It is a white crystalline powder that is odorless and has a bitter taste. It is an alkaloid derived from the bark of the cinchona tree, and has been used for centuries to treat malaria, as well as for other medical purposes. In the lab, it is used in many biochemical and physiological experiments, and its mechanism of action is of great interest to researchers. In

Wissenschaftliche Forschungsanwendungen

Malaria-Medikament

Chininhydrochlorid (QHCl) ist seit über 400 Jahren ein sehr relevantes Malaria-Medikament . Im Gegensatz zu anderen Malariamitteln hat sich die Entwicklung von Resistenzen gegen Chinin langsam entwickelt . Es wird immer noch zur Behandlung von schwerer und zerebraler Malaria, zur Malariabehandlung in allen Trimestern der Schwangerschaft und in Kombination mit Doxycyclin gegen multiresistente Malariaparasiten eingesetzt .

Nanotechnologie in der Malariabehandlung

Es wurden Forschungsarbeiten durchgeführt, um Chinin unter Verwendung von Nanotechnologie zur Behandlung von Malaria neu zu gestalten . Eine QHCl-Nanosuspension (QHCl-NS) zur intranasalen Verabreichung wurde unter Verwendung von Lipidmatrizen hergestellt . Dies könnte die Wirksamkeit des Medikaments verbessern und Nebenwirkungen reduzieren.

Analyse der Geschmackspräferenzen

Chininhydrochlorid-Dihydrat wurde in der Analyse der Geschmackspräferenzen bei Ratten verwendet . Dies könnte beim Verständnis der Geschmackspräferenzen verschiedener Arten helfen und bei der Entwicklung von Tierfutter oder Medikamenten nützlich sein.

Drosophila-Larven-Verhaltenstest

Es wurde im Verhaltenstest von Drosophila-Larven verwendet . Dies könnte beim Verständnis des Verhaltens von Drosophila-Larven unter dem Einfluss verschiedener Substanzen helfen.

Salzgeschmackssteigernder Effekt

Chinin wurde verwendet, um den Salzgeschmack von Lebensmitteln zu verstärken . Dieser Effekt wurde in salzreduzierter Nahrung verwendet, um Menschen zu helfen, gesunde Essgewohnheiten zu entwickeln .

Entwicklung von Geschmackssensoren

Ein neuer Salzgeschmackssensor mit Lipid-/Polymermembran wurde entwickelt, um den salzgeschmackssteigernden Effekt von Chinin zu quantifizieren

Wirkmechanismus

Target of Action

Quinine hydrochloride dihydrate primarily targets the Plasmodium species , which are the parasites responsible for malaria . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . Additionally, it has been found to inhibit certain types of gap junction channels, including those formed between neurons via Cx36 .

Mode of Action

As a weak base, it is concentrated in the food vacuoles of P. falciparum . It also blocks Cx36 and Cx50 junction currents in a reversible and concentration-dependent manner .

Biochemical Pathways

Quinine affects the biochemical pathways of the Plasmodium species. It interferes with the parasite’s digestion of hemoglobin, disrupting its lifecycle

Pharmacokinetics

Quinine is mostly bound to α-1 acid glycoprotein in body fluids upon administration . It is metabolized in the liver, primarily by CYP3A4 and CYP2C19 . The elimination half-life of quinine is 8-14 hours in adults and 6-12 hours in children . About 20% of quinine is excreted by the kidneys .

Result of Action

The primary result of quinine’s action is the treatment of malaria caused by Plasmodium falciparum that is resistant to chloroquine . It also serves as an analgesic drug . Quinine’s action on gap junction channels reduces the open probability of these channels .

Action Environment

The action, efficacy, and stability of quinine can be influenced by various environmental factors. For instance, the severity of infection, routes of administration, and nutritional status can impact quinine’s pharmacokinetics

Safety and Hazards

Eigenschaften

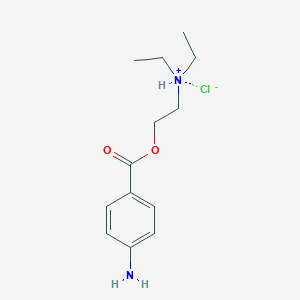

IUPAC Name |

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14-,19-,20+;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQKYZPYCSTMEI-FLZPLBAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047694 | |

| Record name | Quinine hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6119-47-7 | |

| Record name | Quinine hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006119477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinine hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonan-9-ol, 6'-methoxy-, monohydrochloride, dihydrate, (8α,9R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.894 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/711S8Y0T33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.